An In-Depth Technical Guide to 3-Chloro-4-(thiomorpholin-4-yl)aniline: Synthesis, Properties, and Applications in Drug Discovery
An In-Depth Technical Guide to 3-Chloro-4-(thiomorpholin-4-yl)aniline: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Chloro-4-(thiomorpholin-4-yl)aniline, a substituted aniline derivative with significant potential in medicinal chemistry and drug development. This document delves into its chemical identity, plausible synthetic routes, physicochemical properties, and prospective applications, offering a valuable resource for researchers engaged in the discovery of novel therapeutic agents.
Chemical Identity and Physicochemical Properties
| Property | Value/Information | Source |
| IUPAC Name | 3-chloro-4-(thiomorpholin-4-yl)aniline | - |
| Molecular Formula | C₁₀H₁₃ClN₂S | [2] |
| Molecular Weight | 228.74 g/mol | [2] |
| CAS Number | Not available (Analog: 55048-24-3) | [1] |
| Appearance | Predicted to be a solid at room temperature | - |
| Melting Point | Not available (Analog: 102 °C) | [1] |
| Boiling Point | Predicted: 399.1 ± 42.0 °C | [1] |
| Solubility | Predicted to be soluble in organic solvents | - |
| Predicted XlogP | 2.4 | [2] |
Rationale for Synthesis and Potential Applications in Medicinal Chemistry
The strategic incorporation of chlorine atoms and thiomorpholine rings into small molecules is a well-established approach in drug discovery.[3][4] Chlorine, a bioisostere of a methyl group, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties by modulating its lipophilicity, metabolic stability, and binding interactions with biological targets.[3] The thiomorpholine moiety, a sulfur-containing heterocycle, is a versatile scaffold known to impart a range of biological activities, including anticancer, anti-inflammatory, and neurological effects.[1][4]
The combination of these two pharmacophores in 3-Chloro-4-(thiomorpholin-4-yl)aniline suggests its potential as a valuable intermediate for the synthesis of novel drug candidates. The aniline functional group provides a convenient handle for further chemical modifications, allowing for the exploration of a diverse chemical space in the quest for new therapeutic agents.[5]
Plausible Synthetic Pathways
Step 1: Nucleophilic Aromatic Substitution
The initial step would likely involve the reaction of a suitably activated dichloronitrobenzene with thiomorpholine. 3,4-Dichloronitrobenzene is a logical starting material. The nitro group is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack. The chlorine atom at the 4-position is more susceptible to substitution due to the para-directing effect of the nitro group.
Caption: Proposed nucleophilic aromatic substitution to form the nitro-intermediate.
Step 2: Reduction of the Nitro Group
The resulting 3-chloro-4-(thiomorpholin-4-yl)nitrobenzene can then be reduced to the target aniline. Several well-established methods for nitro group reduction can be employed, with catalytic hydrogenation being a common and efficient choice. Other reducing agents such as iron powder in acidic media can also be utilized.[6]
Caption: Reduction of the nitro-intermediate to the final aniline product.
Experimental Protocols: A Generalized Approach
The following are generalized experimental protocols based on similar transformations found in the literature. These should be adapted and optimized for the specific synthesis of 3-Chloro-4-(thiomorpholin-4-yl)aniline.
Synthesis of 3-Chloro-4-(thiomorpholin-4-yl)nitrobenzene
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-dichloronitrobenzene (1.0 eq), thiomorpholine (1.1 eq), and a suitable base such as potassium carbonate (K₂CO₃) (2.0 eq).
-
Solvent Addition: Add a polar aprotic solvent such as N,N-dimethylformamide (DMF) to the flask.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water. The product may precipitate out of solution.
-
Purification: Collect the solid by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Synthesis of 3-Chloro-4-(thiomorpholin-4-yl)aniline
-
Reaction Setup: In a hydrogenation vessel, dissolve the 3-chloro-4-(thiomorpholin-4-yl)nitrobenzene (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 1-5 atm) and stir vigorously at room temperature until the theoretical amount of hydrogen is consumed.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The final compound can be purified by column chromatography on silica gel if necessary.
Analytical Characterization
The identity and purity of the synthesized 3-Chloro-4-(thiomorpholin-4-yl)aniline should be confirmed using a suite of analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the region of 6.5-7.5 ppm. Protons of the thiomorpholine ring as multiplets in the aliphatic region. A broad singlet for the -NH₂ protons. |
| ¹³C NMR | Aromatic carbons in the region of 110-150 ppm. Aliphatic carbons of the thiomorpholine ring. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (228.74 m/z). Isotopic pattern characteristic of a monochlorinated compound. |
| Infrared (IR) Spectroscopy | N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹). C-H stretching for aromatic and aliphatic groups. C-Cl stretching vibrations. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |
The following workflow illustrates a typical characterization process for a synthesized organic compound.
Caption: A generalized workflow for the characterization of synthesized 3-Chloro-4-(thiomorpholin-4-yl)aniline.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 3-Chloro-4-(thiomorpholin-4-yl)aniline and its precursors. While a specific safety data sheet (SDS) is not available, the hazards can be inferred from related compounds like 3-chloroaniline. It is likely to be harmful if swallowed, inhaled, or absorbed through the skin. It is recommended to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion and Future Outlook
3-Chloro-4-(thiomorpholin-4-yl)aniline represents a promising building block for the synthesis of novel compounds with potential therapeutic applications. Its unique combination of a chlorinated aniline and a thiomorpholine moiety makes it an attractive scaffold for medicinal chemists. The plausible synthetic route outlined in this guide provides a solid foundation for its preparation in a laboratory setting. Further research into the biological activities of its derivatives is warranted and could lead to the discovery of new drug candidates for a variety of diseases.
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